Cas no 1804361-61-2 (Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)
Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C9H6BrF3INO3/c1-17-8(16)5-2-4(3-10)15-7(6(5)14)18-9(11,12)13/h2H,3H2,1H3
- InChI Key: BHHGWDVUNKJJJQ-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(CBr)C=C1C(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 305
- XLogP3: 3.5
- Topological Polar Surface Area: 48.4
Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088591-1g |
Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate |
1804361-61-2 | 97% | 1g |
$1,579.40 | 2022-04-02 |
Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate
Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804361-61-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate, identified by its CAS number 1804361-61-2, is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including a bromomethyl substituent, an iodo group, and a trifluoromethoxy moiety, makes it a valuable building block for synthetic chemists.
The compound's unique structural features contribute to its reactivity and adaptability in various synthetic pathways. The bromomethyl group, for instance, serves as a convenient handle for further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. Similarly, the iodo group on the pyridine ring enhances its participation in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.
The trifluoromethoxy group adds an additional layer of functionality, influencing both the electronic properties and metabolic stability of the resulting drug candidates. Fluoro-substituted compounds are widely recognized for their improved pharmacokinetic profiles, including enhanced lipophilicity and resistance to metabolic degradation. This attribute has made trifluoromethoxy-containing molecules particularly attractive in the pharmaceutical industry.
In recent years, there has been a surge in research focused on developing innovative treatments for various diseases, including cancer and infectious disorders. Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate has emerged as a critical component in several high-profile synthetic strategies aimed at generating novel bioactive molecules. For instance, its application in constructing pyridine-based scaffolds has been instrumental in the discovery of small-molecule inhibitors targeting specific kinases and other enzymes implicated in disease pathogenesis.
One notable area of research involves the use of this compound in the development of anticancer agents. Pyridine derivatives have shown promise as kinase inhibitors due to their ability to modulate signaling pathways critical for tumor growth and survival. The combination of bromomethyl and iodo substituents provides multiple opportunities for further derivatization, allowing chemists to fine-tune the binding properties of their compounds against target enzymes. Furthermore, the trifluoromethoxy group can enhance the binding affinity by influencing hydrophobic interactions and electronic distribution within the binding pocket.
Another significant application lies in the synthesis of antiviral drugs. The structural motif present in Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate is reminiscent of several known antiviral agents that interact with viral enzymes or receptors. By leveraging this scaffold, researchers have been able to design molecules capable of inhibiting viral replication at various stages. The presence of halogenated pyridine rings is particularly advantageous in this context, as halogens are known to improve drug-protein interactions through halogen bonding and other non-covalent interactions.
The compound's role extends beyond oncology and virology; it has also found utility in neurodegenerative disease research. Pyridine-based compounds have been explored as potential treatments for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders due to their ability to modulate neurotransmitter systems. The specific functional groups on Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate allow for the creation of derivatives with tailored pharmacological properties that can interact with neuronal receptors or enzymes involved in disease progression.
In addition to its medicinal chemistry applications, this compound serves as a valuable tool in materials science research. The unique electronic properties conferred by the trifluoromethoxy group make it an attractive candidate for developing advanced materials with applications ranging from organic electronics to liquid crystals. Researchers have explored its potential use in creating novel polymers and coatings that exhibit enhanced thermal stability and chemical resistance.
The synthesis of Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate itself is a testament to the ingenuity of modern synthetic chemistry. While detailed synthetic protocols are beyond the scope of this discussion, they typically involve multi-step sequences that showcase advances in cross-coupling techniques and functional group transformations. The ability to construct such complex molecules underscores the progress made in organic synthesis methodologies over recent decades.
The future prospects for this compound remain promising as new methodologies continue to emerge that expand its synthetic utility. Advances in flow chemistry and microwave-assisted synthesis have made it possible to produce these intermediates more efficiently and scalable than ever before. Furthermore, computational chemistry tools are increasingly being employed to predict optimal reaction conditions and predictively model molecular interactions.
In conclusion, Methyl 6-(bromomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804361-61-2) represents a cornerstone intermediate in contemporary pharmaceutical research. Its multifaceted functionality makes it indispensable for designing novel therapeutic agents across various therapeutic areas. As scientific understanding continues to evolve and new technologies emerge, this compound will undoubtedly play an even greater role in shaping the future of drug discovery and development.
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